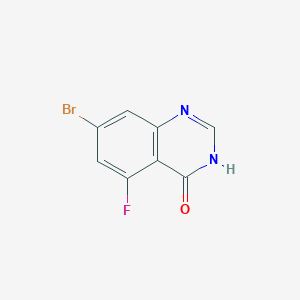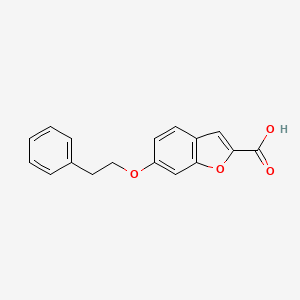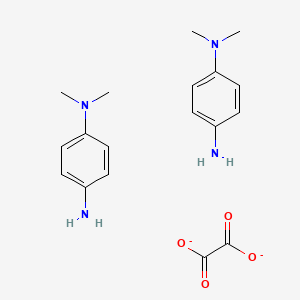
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate, also known as N,N-dimethyl-1,4-phenylenediamine oxalate, is a chemical compound with the molecular formula C10H14N2O4. It is a derivative of 1,4-benzenediamine, where the amino groups are substituted with dimethyl groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalate typically involves the reaction of N,N-dimethyl-1,4-phenylenediamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves dissolving N,N-dimethyl-1,4-phenylenediamine in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to promote the reaction, resulting in the formation of the oxalate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-N,4-N-dimethylbenzene-1,4-diamine;oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1,4-phenylenediamine: A closely related compound with similar chemical properties.
N,N-dimethyl-1,3-phenylenediamine: Another isomer with different substitution patterns.
N,N-dimethyl-1,2-phenylenediamine: An isomer with different reactivity due to the position of the amino groups
Uniqueness
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate is unique due to its specific substitution pattern and the presence of the oxalate group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific industrial and research applications .
Eigenschaften
Molekularformel |
C18H24N4O4-2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalate |
InChI |
InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
MNUINXKPLPIOEF-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
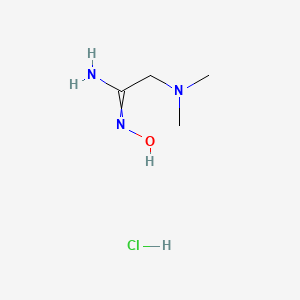
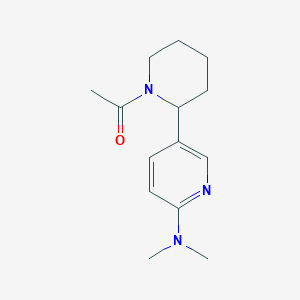
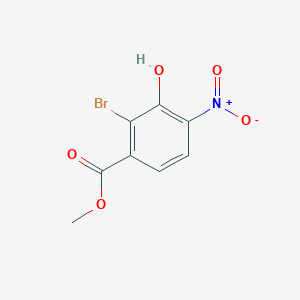
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
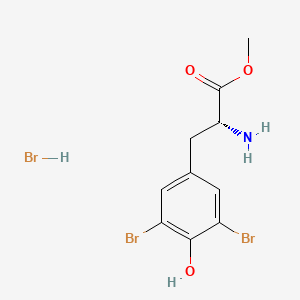
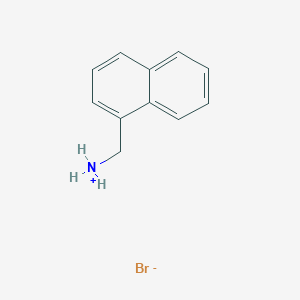


![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
